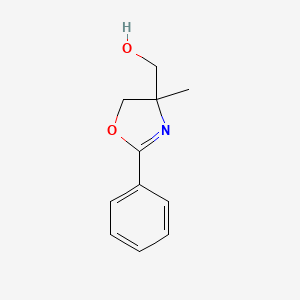

1-(Methylamino)-2-phenylpropan-2-ol

説明

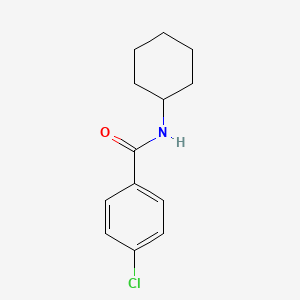

1-(Methylamino)-2-phenylpropan-2-ol, also known as methamphetamine, is a synthetic drug that belongs to the class of amphetamines. It has a high potential for abuse and is commonly used as a recreational drug. However, methamphetamine also has important scientific research applications due to its unique properties. In

科学的研究の応用

Ligand Conformers and Biological Activity

A study by Efimenko et al. (2009) investigated the systems Pd(II)-Cl−-HA-H2O, where HA represents the conformers of 2-methylamino-1-phenylpropan-1-ol. They explored the acid dissociation constants of these ligands and the resulting complexes, focusing on the pH-distribution diagram of the complex species in systems containing different HA conformers. The study highlighted that the biological activity of these complexes depended on the ligand's basicity and the hydrogen bonding system formed by different ligand conformers in the cation-anion complexes (Efimenko et al., 2009).

Diastereoisomerically Pure Oxazaphospholes

Rippert et al. (2000) conducted research using achiral phosphines and (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol ((+)-pseudoephedrine) or (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol ((−)-ephedrine), as chiral auxiliaries, to prepare diastereoisomerically pure oxazaphospholes. The study confirmed the control of configuration at the P-atom by the configuration at the Ph-substituted C(1) of (+)-pseudoephedrine or (−)-ephedrine, as evidenced by X-ray crystal-structure analyses of two intermediate compounds (Rippert et al., 2000).

Isotope Effects in Enzymatic N-demethylation

Abdel-Monem (1975) examined the N-demethylation of 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates. This study determined the ratio of various derivatives in the product of N-demethylation, finding a kinetic primary isotope effect indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step in the N-demethylation of tertiary amines by rodent microsomal enzymes (Abdel-Monem, 1975).

Coordination Compound with Palladium(II)

A study by Bouquillon et al. (1999) explored the reaction of (-)-ephedrine with PdCl2 in the presence of NaPF6, leading to a coordination compound featuring two (-)-ephedrine ligands, one as a chelating moiety and the other as a monodentate ligand. This compound was characterized through an extensive hydrogen-bond network, providing insights into the three-dimensional cohesion of the atomic arrangement (Bouquillon et al., 1999).

Anti-Corrosion Activity on Mild Steel

Al-Baghdadi (2017) investigated the anti-corrosion activity of ephedrine "2-(methylamino)-1-phenylpropan-1-ol" on mild steel in an acidic medium. The study demonstrated the compound's efficacy as an inhibitor for mild steel, with efficiency increasing with the concentration of ephedrine. This was further examined using Scanning Electron Microscopy (SEM) at the highest erosion inhibition concentration (Al-Baghdadi, 2017).

作用機序

Target of Action

Similar compounds such as dipivefrin, a prodrug of adrenaline, are known to target receptors in the eye to reduce intraocular pressure in chronic open-angle glaucoma .

Mode of Action

The addition of pivaloyl groups to the epinephrine molecule enhances its lipophilic character and, as a consequence, its penetration into the anterior chamber .

Biochemical Pathways

It’s worth noting that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .

Pharmacokinetics

It undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes .

Result of Action

Related compounds like methiopropamine function as a norepinephrine-dopamine reuptake inhibitor that is more selective for norepinephrine than dopamine .

特性

IUPAC Name |

1-(methylamino)-2-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(12,8-11-2)9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHZQFHWJAOLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285633 | |

| Record name | 1-(methylamino)-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6309-19-9 | |

| Record name | α-Methyl-α-[(methylamino)methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6309-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 42531 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC42531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(methylamino)-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)

![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)